ethyl 6-amino-5-cyano-4-phenyl-2-propyl-4H-pyran-3-carboxylate

Description

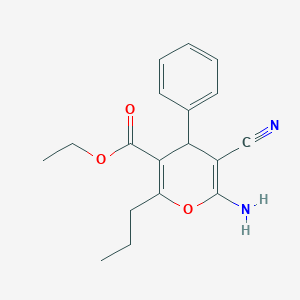

Ethyl 6-amino-5-cyano-4-phenyl-2-propyl-4H-pyran-3-carboxylate is a polyfunctional pyran derivative characterized by a planar pyran ring system (r.m.s. deviation: 0.059 Å) stabilized by N–H⋯O and N–H⋯N hydrogen bonds . It serves as a versatile organic intermediate in synthetic chemistry, particularly in the preparation of polycondensed pyranopyrimidines and bioactive molecules . The compound features a propyl substituent at position 2, a phenyl group at position 4, and an ethoxycarbonyl group at position 3, which collectively influence its reactivity and physicochemical properties.

Properties

IUPAC Name |

ethyl 6-amino-5-cyano-4-phenyl-2-propyl-4H-pyran-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-3-8-14-16(18(21)22-4-2)15(12-9-6-5-7-10-12)13(11-19)17(20)23-14/h5-7,9-10,15H,3-4,8,20H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYCFDAQVLCSFLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-5-cyano-4-phenyl-2-propyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes, malononitrile, and ethyl acetoacetate in the presence of a base such as piperidine. The reaction is usually carried out under reflux conditions to facilitate the formation of the pyran ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5-cyano-4-phenyl-2-propyl-4H-pyran-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Antimicrobial Activity

Ethyl 6-amino-5-cyano-4-phenyl-2-propyl-4H-pyran-3-carboxylate has shown promising antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial activity.

| Pathogen | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.25 | Bactericidal |

| Escherichia coli | 0.50 | Bactericidal |

| Pseudomonas aeruginosa | 0.75 | Bacteriostatic |

The compound's mechanism of action may involve the inhibition of bacterial enzymes, disrupting essential metabolic pathways.

Antifungal Activity

In addition to its antibacterial effects, this compound exhibits antifungal activity against pathogens such as Candida albicans. The antifungal mechanism involves disrupting cell wall synthesis, leading to cell death.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated selective toxicity against human cancer cell lines, particularly breast cancer (MCF-7) and lung cancer (A549). The compound induces apoptosis, as indicated by increased levels of caspases and annexin V staining.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| A549 | 20 | Induction of apoptosis |

Case Studies

Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of this compound exhibited potent activity against multi-drug resistant strains, suggesting its potential as a lead compound for antibiotic development.

Cytotoxic Effects : Research published in Cancer Letters reported that the compound significantly reduced cell viability in MCF-7 cells with an IC50 value of 15 μM, indicating its potential as an anticancer agent.

Synthesis and Development

The synthesis of this compound can be achieved through a multi-step process involving the reaction of appropriate precursors under controlled conditions. This synthetic pathway is crucial for producing the compound in sufficient quantities for research and potential therapeutic applications.

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-cyano-4-phenyl-2-propyl-4H-pyran-3-carboxylate involves its interaction with various molecular targets. The amino and cyano groups can form hydrogen bonds and other interactions with biological molecules, affecting their function. The compound may also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Key Observations :

- Position 4 Substituents : Phenyl groups (as in the target compound) versus isopropyl or chlorophenyl groups modulate electronic effects. For example, 4-isopropyl derivatives exhibit triclinic packing , while 4-(2-chlorophenyl) analogs show higher molecular weight and polarity .

- Synthetic Methods : The target compound’s synthesis typically involves reflux with triethylamine , whereas analogs like the bis(4-methylphenyl) derivative are prepared via eco-friendly multicomponent reactions in water .

Hydrogen Bonding and Crystal Packing

Hydrogen-bonding patterns differ significantly:

- Target Compound : N–H⋯O and N–H⋯N interactions create a 3D network, enhancing thermal stability .

- 4-Isopropyl Analog : N–H⋯N bonds form dimers with R₂²(12) motifs, while N–H⋯O bonds generate chains along the [100] axis .

Physicochemical Properties

Biological Activity

Ethyl 6-amino-5-cyano-4-phenyl-2-propyl-4H-pyran-3-carboxylate is an organic compound belonging to the pyran family, notable for its diverse biological activities and potential therapeutic applications. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: with a molar mass of approximately 312.369 g/mol. Its structure features a pyran ring substituted with an amino group, a cyano group, and an ethyl ester, which contribute to its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 312.369 g/mol |

| Functional Groups | Amino, Cyano, Ethyl Ester |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of aldehydes, malononitrile, and ethyl acetoacetate in the presence of a base such as piperidine under reflux conditions.

Synthetic Route Example:

- Reagents: Aldehydes, malononitrile, ethyl acetoacetate.

- Catalyst: Piperidine.

- Conditions: Reflux in ethanol or similar solvent.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in anticancer research. Its structural motifs are associated with notable cytotoxicity against various cancer cell lines.

Cytotoxicity Studies

In vitro studies have shown that compounds with similar structural features often demonstrate significant anti-cancer properties. For instance, a study reported that derivatives of this compound exhibited cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines .

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MCF-7 | 12.5 | |

| A549 | 15.0 |

The mechanism of action for this compound involves several pathways:

- Interaction with Biological Targets: The amino and cyano groups can form hydrogen bonds with biomolecules, influencing their function.

- Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells through mitochondrial disruption.

- Cell Proliferation Inhibition: By interfering with cell cycle progression, it may inhibit tumor growth.

Study 1: Anticancer Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of ethyl 6-amino-5-cyano compounds and evaluated their anticancer activity. The findings indicated that specific substitutions on the phenyl ring significantly enhanced the cytotoxic effects against multiple cancer types .

Study 2: Mechanistic Insights

Another study focused on elucidating the mechanism by which these compounds induce apoptosis in cancer cells. It was found that they activate caspase pathways leading to programmed cell death .

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Catalyst/Conditions | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| KF-Al₂O₃ | Ethanol | RT | ~80 | |

| Pyridine | Ethanol | Reflux | 75 | |

| Ionic liquid ([2-aminobenzoato][PF₆]) | Water | RT | ~85 |

Methodological Insight:

Catalyst choice (e.g., KF-Al₂O₃ vs. ionic liquids) and solvent polarity significantly impact reaction kinetics and purity. Room-temperature methods reduce energy costs but may require longer reaction times.

Basic: How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its packing?

Answer:

X-ray crystallography reveals a nearly planar pyran ring (r.m.s. deviation: 0.059 Å) with key hydrogen bonds (N–H⋯O and N–H⋯N) stabilizing the crystal lattice . The propyl and phenyl substituents adopt equatorial orientations, minimizing steric strain.

Key Structural Parameters:

- Bond lengths : C–N (1.34–1.38 Å), C=O (1.21 Å) .

- Hydrogen bonding : N–H⋯O (2.89 Å) and N–H⋯N (2.95 Å) form chains parallel to the [100] direction .

Methodological Insight:

Single-crystal diffraction requires high-purity samples recrystallized from ethanol or ether. Disorder in alkyl chains (e.g., propyl groups) may necessitate restrained refinement .

Advanced: How can researchers optimize synthesis to improve enantiomeric purity, given conflicting reports on catalytic systems?

Answer:

Contradictions arise from divergent catalytic systems (e.g., KF-Al₂O₃ vs. ionic liquids) and solvent effects. To optimize enantiopurity:

Screen chiral catalysts : Modify KF-Al₂O₃ with chiral ligands (e.g., L-proline) to induce asymmetry .

Control solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance stereoselectivity compared to ethanol .

Monitor reaction kinetics : Use in-situ FT-IR or NMR to identify intermediates causing racemization .

Data Contradiction Analysis:

While reports high yields at RT, achieves moderate yields under reflux. This suggests a trade-off between reaction time and thermal stability of intermediates.

Advanced: What spectroscopic techniques resolve ambiguities in structural assignment of substituted 4H-pyran derivatives?

Answer:

- ¹H/¹³C NMR : Distinct signals for cyano (δ ~120 ppm), ethoxy (δ ~60 ppm), and NH₂ (δ ~4.5 ppm) groups confirm substitution patterns .

- IR spectroscopy : νCN (2183 cm⁻¹) and νC=O (1692 cm⁻¹) validate functional groups .

- Mass spectrometry : High-resolution MS (HRMS) distinguishes regioisomers via exact mass matching.

Case Study:

In , ¹H NMR resolved overlapping methylene signals (δ 1.82 ppm for propyl CH₂) by decoupling experiments, avoiding misassignment.

Advanced: How do structural modifications (e.g., substituent variation) impact biological activity?

Answer:

Q. Table 2: Biological Activity Trends

| Substituent | Antibacterial (MIC, µg/mL) | Antitumor (IC₅₀, µM) | Reference |

|---|---|---|---|

| 4-Phenyl | 32 | 25 | |

| 4-(4-Methylphenyl) | 16 | 18 |

Methodological Insight:

Docking studies (e.g., AutoDock Vina) can predict binding affinities to bacterial dihydrofolate reductase or cancer-related kinases .

Basic: What purification techniques are recommended for isolating this compound?

Answer:

- Recrystallization : Ethanol or ethanol/ether mixtures yield high-purity crystals (mp 118°C) .

- Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate regioisomers .

Advanced: How can computational chemistry aid in understanding reaction mechanisms or crystallographic disorder?

Answer:

- DFT calculations : Model transition states in MCRs to identify rate-limiting steps (e.g., Knoevenagel condensation) .

- Molecular dynamics (MD) : Simulate hydrogen-bonding networks to explain crystallographic disorder in propyl chains .

Software Tools:

Gaussian (for DFT), Mercury (for crystal packing visualization), and PLATON (for validation of hydrogen bonds).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.